

A Technical Guide to 2'-Deoxyadenosine-¹⁵N₅,d¹³: Suppliers, Pricing, and Applications

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Compound of Interest

Compound Name: 2'-Deoxyadenosine-15N₅,d₁₃

Cat. No.: B12369795

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For researchers, scientists, and professionals in drug development, isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, characterizing drug metabolism, and conducting quantitative analyses. Among these, 2'-Deoxyadenosine-¹⁵N₅,d¹³ stands out for its utility in stable isotope tracing studies, particularly in the fields of metabolomics, pharmacology, and clinical research. This technical guide provides an in-depth overview of 2'-Deoxyadenosine-¹⁵N₅,d¹³, covering its suppliers, pricing, and key experimental applications.

Supplier and Pricing Information

The availability and cost of 2'-Deoxyadenosine-¹⁵N₅,d¹³ and its closely related analogs are critical considerations for research planning and budgeting. The following table summarizes information from various suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to request formal quotes.

Supplier	Product Name	Catalog Number	Purity	Quantity	Price (USD)	Notes
Lucerna-Chem AG (distributor for MedChem Express)	2'-Deoxyadenosine-15N5,d13	HY-W040329S3	-	1 mg	Contact for quote	Deuterium and 15N labeled.
Sigma-Aldrich	2'-Deoxyadenosine-13C10,15N5 5'-monophosphate disodium salt	-	≥98 atom %, ≥95% (CP)	-	Contact for quote	A related compound with 13C labeling.
Invivochem	2'-Deoxyadenosine-d13	-	≥98%	-	Contact for quote	Deuterated form.
Cambridge Isotope Laboratories, Inc.	2'-Deoxyadenosine (15N5, 96-98%)	NLM-3895-25	96-98%	25 mg	\$919	15N labeled.
Eurisotop (subsidiary of Cambridge Isotope Laboratories, Inc.)	2'-DEOXYADENOSINE: H2O (15N5, 96-98%)	NLM-3895-25	98%	25 MG	€ 919,00	15N labeled monohydrate.

Core Technical Applications and Experimental Protocols

2'-Deoxyadenosine- $^{15}\text{N}_5, \text{d}^{13}$ is primarily utilized as a tracer in metabolic studies and as an internal standard in quantitative mass spectrometry. The stable heavy isotopes of nitrogen and deuterium allow for the precise tracking of the molecule and its metabolites in biological systems without the safety concerns associated with radioisotopes.

Metabolic Labeling and Flux Analysis

Stable isotope tracing is a powerful technique to investigate the dynamics of metabolic pathways.^{[1][2]} By introducing a labeled substrate like 2'-Deoxyadenosine- $^{15}\text{N}_5, \text{d}^{13}$ into a biological system, researchers can follow the incorporation of the isotopic labels into downstream metabolites, providing insights into pathway activity and flux.^{[1][2]}

Experimental Protocol: Stable Isotope Tracing of Purine Metabolism in Cell Culture

This protocol outlines a general procedure for tracing the metabolism of 2'-Deoxyadenosine- $^{15}\text{N}_5, \text{d}^{13}$ in cultured mammalian cells.

- Cell Culture and Treatment:
 - Culture mammalian cells of interest to mid-log phase in standard growth medium.
 - Replace the standard medium with a medium containing a known concentration of 2'-Deoxyadenosine- $^{15}\text{N}_5, \text{d}^{13}$. The concentration should be optimized based on the cell type and experimental goals.
 - Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled compound.
- Metabolite Extraction:
 - After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled compound.

- Quench metabolism and extract intracellular metabolites using a cold solvent mixture, such as 80% methanol.
- Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.
- Sample Analysis by LC-MS/MS:
 - Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
 - Resuspend the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
 - Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
 - Develop a targeted LC-MS/MS method to detect and quantify 2'-Deoxyadenosine- $^{15}\text{N}_5, \text{d}^{13}$ and its expected labeled metabolites (e.g., labeled deoxyadenosine monophosphate (dAMP), diphosphate (dADP), and triphosphate (dATP)).
- Data Analysis:
 - Process the raw mass spectrometry data to identify and quantify the isotopologues of deoxyadenosine and its metabolites.
 - Calculate the fractional isotopic labeling of each metabolite at different time points to determine the rate of incorporation and metabolic flux through the purine salvage pathway.

Use as an Internal Standard for Quantitative Analysis

Due to its similar chemical and physical properties to endogenous 2'-deoxyadenosine, 2'-Deoxyadenosine- $^{15}\text{N}_5, \text{d}^{13}$ is an ideal internal standard for accurate quantification of the unlabeled analyte in biological samples by mass spectrometry.[3]

Experimental Protocol: Quantification of 2'-Deoxyadenosine in Plasma using LC-MS/MS with a Labeled Internal Standard

- Sample Preparation:

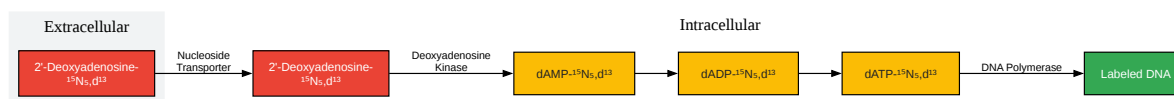
- To a known volume of plasma, add a precise amount of 2'-Deoxyadenosine- $^{15}\text{N}_5, \text{d}^{13}$ as the internal standard.
- Perform a protein precipitation step by adding a solvent like acetonitrile.
- Centrifuge to pellet the precipitated proteins and collect the supernatant.
- Dry down the supernatant and reconstitute in the LC mobile phase.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto an LC-MS/MS system.
 - Use a chromatographic method that provides good separation of 2'-deoxyadenosine from other plasma components.
 - Set up a multiple reaction monitoring (MRM) method on the triple quadrupole mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous 2'-deoxyadenosine and the 2'-Deoxyadenosine- $^{15}\text{N}_5, \text{d}^{13}$ internal standard.
- Quantification:
 - Generate a calibration curve using known concentrations of unlabeled 2'-deoxyadenosine spiked with the same fixed concentration of the internal standard.
 - Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.
 - Determine the concentration of 2'-deoxyadenosine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Purine Salvage Pathway

2'-Deoxyadenosine is metabolized through the purine salvage pathway. The diagram below illustrates the incorporation of labeled 2'-deoxyadenosine into the nucleotide pool.

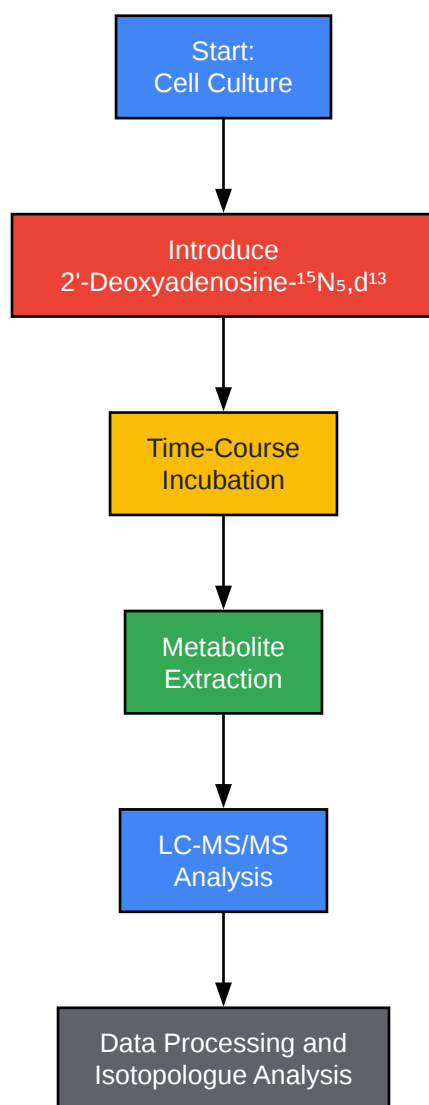


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Caption: Incorporation of labeled 2'-deoxyadenosine into the DNA synthesis pathway.

Experimental Workflow for Metabolic Tracing

The following diagram outlines the key steps in a typical stable isotope tracing experiment using 2'-Deoxyadenosine-¹⁵N₅,d¹³.

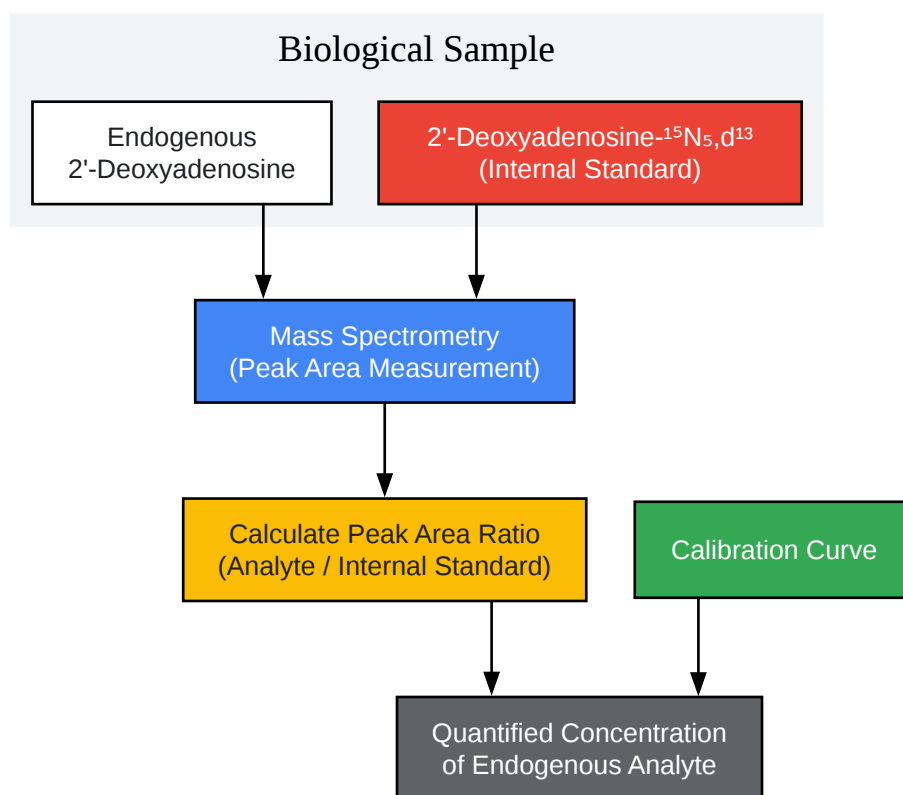


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Caption: Workflow for a stable isotope tracing experiment.

Logical Relationship in Quantitative Analysis

This diagram illustrates the logical relationship between the analyte, the internal standard, and the final quantified result in a mass spectrometry-based quantification experiment.



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Caption: Logic of quantification using a labeled internal standard.

In conclusion, 2'-Deoxyadenosine-¹⁵N₅,d¹³ is a valuable tool for researchers in various scientific disciplines. Its application in stable isotope tracing and as an internal standard enables detailed investigation of metabolic pathways and accurate quantification of endogenous molecules. The information provided in this guide serves as a comprehensive resource for planning and executing experiments utilizing this powerful isotopically labeled compound.

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References

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